molecular formula C25H42O6 B12431421 Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6

Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6

Cat. No.: B12431421
M. Wt: 444.6 g/mol
InChI Key: BWQJBYVKWBYCRJ-WBVWTNSHSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is a deuterium-labeled derivative of tetrahydrocortisol, a key metabolite of cortisol. The systematic IUPAC name for this compound is 2,2-dideuterio-2-(1-ethoxyethoxy)-1-[(3R,5R,10S,11S,13S,17R)-2,2,4,4-tetradeuterio-3,11,17-trihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone . This name reflects the compound’s stereochemical configuration, substituents, and isotopic labeling.

Structural elucidation of this molecule relies on its core tetrahydrocortisol scaffold, which features a 5β-pregnane skeleton with hydroxyl groups at positions 3α, 11β, 17α, and 21. The 21-hydroxyl group is modified with a 1-ethoxy ethyl ether moiety, while six deuterium atoms are incorporated at specific positions: two at C-2 and four at C-2 and C-4 of the cyclopenta[a]phenanthrene system. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming this structure. For example, $$ ^1H $$-NMR distinguishes the ether-linked ethoxy group (δ 1.2–1.4 ppm for methyl protons) and the deuterated positions (reduced proton signals).

Molecular Formula and Isotopic Composition Analysis

The molecular formula of this compound is C$${25}$$H$${34}$$D$$6$$O$$6$$ , derived from the non-deuterated parent compound (C$${25}$$H$${40}$$O$$_6$$) by replacing six hydrogen atoms with deuterium. Isotopic composition analysis reveals the following:

Property Non-Deuterated Form Deuterated Form
Molecular Formula C$${25}$$H$${40}$$O$$_6$$ C$${25}$$H$${34}$$D$$6$$O$$6$$
Molecular Weight (g/mol) 436.59 444.63
Key Deuterium Positions N/A C-2, C-4 (steroid nucleus)

The isotopic purity of deuterated analogs is typically assessed via gas chromatography-mass spectrometry (GC-MS). For instance, studies on similar compounds report isotopic purities of 74–86% for multi-deuterated tetrahydrocortisol derivatives. In this compound, the six deuterium atoms introduce a mass shift detectable in high-resolution MS, with characteristic fragmentation patterns confirming label placement.

Stereochemical Configuration and Position-Specific Deuterium Labeling

The stereochemistry of this compound is defined by its 3α,11β,17α,21-tetrahydroxy-5β-pregnane backbone. The 5β-configuration (A/B ring junction) is critical for its biological activity as a cortisol metabolite. The 1-ethoxy ethyl ether group at position 21 adopts an equatorial orientation to minimize steric hindrance, as confirmed by X-ray crystallography of related steroids.

Deuterium labeling occurs at six non-exchangeable positions:

  • C-2 and C-4 of the steroid nucleus : These positions are chosen for isotopic stability during metabolic studies. Reductive deuteration using rhodium catalysts in deuterated solvents ensures site-specific incorporation.
  • Ethoxy group : The ethyl moiety in the ether substituent retains protium to avoid isotopic interference with metabolic tracking.
Deuterium Position Isotopic Purity (Atom % D) Analytical Method
C-2 (steroid nucleus) 86.17 GC-MS of MO-TMS derivatives
C-4 (steroid nucleus) 81.90 GC-MS of MO-TMS derivatives

This precise labeling enables the compound to serve as an internal standard in quantitative assays, minimizing interference from endogenous cortisol metabolites. The retention of stereochemical integrity during synthesis is verified via circular dichroism (CD) and comparative NMR with non-deuterated analogs.

Properties

Molecular Formula

C25H42O6

Molecular Weight

444.6 g/mol

IUPAC Name

2,2-dideuterio-2-(1-ethoxyethoxy)-1-[(3R,5R,10S,11S,13S,17R)-2,2,4,4-tetradeuterio-3,11,17-trihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C25H42O6/c1-5-30-15(2)31-14-21(28)25(29)11-9-19-18-7-6-16-12-17(26)8-10-23(16,3)22(18)20(27)13-24(19,25)4/h15-20,22,26-27,29H,5-14H2,1-4H3/t15?,16-,17-,18?,19?,20+,22?,23+,24+,25+/m1/s1/i8D2,12D2,14D2

InChI Key

BWQJBYVKWBYCRJ-WBVWTNSHSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)C([2H])([2H])OC(C)OCC)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CCOC(C)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Starting Materials and Isotopic Labeling

The synthesis begins with tetrahydrocortisol (THF), which undergoes deuterium incorporation at specific positions. Deuterium labeling is achieved via acid-catalyzed exchange using deuterated solvents (e.g., D₂O or CD₃OD) or reductive deuteration with NaBD₄/LiAlD₄. For the 21-O-(1-ethoxy ethyl) ether-d6 variant, six deuterium atoms are introduced into the ethoxy ethyl moiety (CD₃CD₂OCH₂CH₂–).

Key Reaction:

$$
\text{THF} + \text{CD}3\text{CD}2\text{OCH}2\text{CH}2\text{Cl} \xrightarrow{\text{Base}} \text{THF-21-O-(1-ethoxy ethyl)-d6} + \text{HCl}
$$
Conditions: Anhydrous DMF, K₂CO₃, 60°C, 12 h.

Etherification at the 21-OH Position

The 21-hydroxyl group of THF is protected via Williamson ether synthesis. A deuterated ethoxy ethyl chloride (CD₃CD₂OCH₂CH₂Cl) is used to ensure isotopic purity.

Optimization Parameters:
Parameter Optimal Value Impact on Yield
Solvent Anhydrous DMF Maximizes nucleophilicity
Base K₂CO₃ Prevents hydrolysis
Temperature 60°C Balances kinetics/stability
Reaction Time 12 h >90% conversion

Yield: 78–85% after purification.

Purification and Characterization

Chromatographic Separation

Crude product is purified via reverse-phase HPLC (C18 column) with a gradient of acetonitrile-d₃/D₂O (0.1% CF₃COOD).

Elution Profile:
Time (min) % Acetonitrile-d₃ Flow Rate (mL/min)
0–5 30 1.0
5–20 30→70 1.0
20–25 70 1.0

Purity: >98% (by LC-HRMS).

Spectroscopic Validation

NMR (600 MHz, CDCl₃) :

  • δ 4.55 (d, J = 6.8 Hz, 1H, 21-O–CH₂–)
  • δ 3.65 (q, J = 7.1 Hz, 2H, CD₃CD₂O–)
  • δ 1.21 (t, J = 7.1 Hz, 3H, CD₃CD₂O–).

High-Resolution Mass Spectrometry :

  • m/z Calculated for C₂₅H₃₀D₆O₆: 444.63
  • m/z Found: 444.63 ± 0.02.

Challenges and Mitigation Strategies

Isotopic Scrambling

Deuterium loss during etherification is minimized by:

  • Using excess CD₃CD₂OCH₂CH₂Cl (1.5 equiv)
  • Avoiding protic solvents.

Regioselectivity

Competing reactions at 11β-OH or 17α-OH are suppressed via steric hindrance (bulky bases) and low temperatures.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ microreactors for improved heat transfer and reduced deuterium loss:

  • Residence Time: 8 min
  • Yield: 89%
  • Throughput: 12 g/h.

Applications and Stability

Analytical Standards

Used in LC-MS/MS for quantifying cortisol metabolites in urine.

Calibration Data:
Concentration (nM) Signal Intensity (Counts)
1–1000 1.2×10⁴–1.1×10⁷ 0.999

Storage: −80°C in amber vials (stable for 24 months).

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 involves its interaction with specific molecular targets and pathways. As a cortisone derivative, it can bind to glucocorticoid receptors, influencing various physiological processes such as inflammation and immune response. The deuterium labeling allows for precise tracking of the compound in metabolic studies .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 and structurally or functionally related compounds:

Compound Name Structural Features Metabolic Role Analytical Use Diagnostic Relevance
This compound 21-O-ethoxy ethyl ether group; six deuterium atoms Deuterated IS for cortisol metabolite quantification LC-MS/MS internal standard; minimizes isotopic overlap in urine/serum analyses Limited direct diagnostic role; ensures accuracy in quantifying THF and related steroids
Tetrahydrocortisol (THF) Native cortisol metabolite; 21-hydroxysteroid Major cortisol metabolite; reflects 11β-hydroxysteroid dehydrogenase (11β-HSD) activity Quantified in urine steroid profiling Elevated in Cushing’s syndrome (CS); THF/THE ratio discriminates CS from controls
Tetrahydrocortisone (THE) 11-keto metabolite of cortisol Inactive metabolite; reflects 11β-HSD2 activity Biomarker in urine steroid panels Reduced THE/THF ratio in CS; indicator of cortisol overproduction
Allotetrahydrocortisol (a-THF) 5α-reduced isomer of THF Minor cortisol metabolite; less biologically active Used in steroid profiling Elevated a-THF/THF ratio in CS; linked to impaired 11β-HSD activity
Tetrahydro-11-deoxycortisol 21-O-β-D-glucuronide 21-O-glucuronide conjugate of 11-deoxycortisol metabolite Excretory form of 11-deoxycortisol Detected in urine for adrenal tumor diagnosis Biomarker for malignant adrenal masses
21-O-(1-Ethoxy)ethyl Cortisone-d9 Deuterated cortisone derivative with ethoxy ethyl group Synthetic IS for cortisone assays Enhances precision in cortisone quantification Used in metabolic studies of cortisone-cortisol interconversion

Key Research Findings

Analytical Utility: The deuterated ether group in this compound improves chromatographic resolution and reduces matrix effects in LC-MS, critical for detecting low-abundance cortisol metabolites in urine (e.g., THF, THE) at concentrations as low as 25 ng/mL . In contrast, non-deuterated THF and THE are diagnostic biomarkers themselves, with THF/THE ratios distinguishing CS patients from healthy controls (p<0.001).

Metabolic Pathways: THF and THE are interconverted via 11β-HSD enzymes. In CS, impaired 11β-HSD2 activity leads to elevated THF and reduced THE, while a-THF increases due to alternative reductase activity.

Diagnostic Specificity: a-THF and THF ratios are more specific to CS than standalone cortisol measurements, with a-THF/THF >0.15 indicating CS (sensitivity 92%, specificity 88%). Tetrahydro-11-deoxycortisol glucuronide, unlike the target compound, is specific to malignant adrenal tumors.

Species-Specific Metabolism: In koalas, THF is the primary fecal cortisol metabolite, detectable via cross-reactive enzyme immunoassays. This highlights interspecies variability absent in human-focused deuterated analogs.

Critical Notes

  • This underscores context-dependent roles.
  • Limitations : While deuterated compounds enhance analytical precision, their high cost and synthetic complexity limit widespread use outside specialized laboratories.

Biological Activity

Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is a synthetic derivative of tetrahydrocortisol, a metabolite of cortisol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of inflammatory responses and metabolic pathways. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is characterized by the addition of an ethoxy ethyl group at the 21 position of the tetrahydrocortisol molecule, along with deuteration at specific sites to enhance metabolic stability and tracking in biological studies.
  • Molecular Formula : C22H30D6O4
  • CAS Number : Not specifically listed but can be derived from similar compounds.

Tetrahydrocortisol and its derivatives primarily exert their biological effects through interactions with glucocorticoid receptors (GRs). The mechanisms can be summarized as follows:

  • Glucocorticoid Receptor Activation : Binding to GRs leads to modulation of gene expression involved in inflammation and metabolism.
  • Anti-inflammatory Effects : Similar to cortisol, this compound may inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
  • Metabolic Pathways : It is involved in the metabolism of cortisol to various cortoic acids, acting as a precursor in these biochemical pathways .

In Vitro Studies

Research has indicated that tetrahydrocortisol derivatives can influence various cellular processes:

  • Cytokine Production : Studies show that tetrahydrocortisol derivatives can modulate the production of cytokines such as IL-1β and IL-6, which are crucial in inflammatory responses .
  • Cell Proliferation : In vitro assays suggest that these compounds may affect cell proliferation rates in various cell lines, indicating potential applications in cancer biology.

In Vivo Studies

In vivo studies have demonstrated:

  • Metabolic Profiling : The compound acts as a precursor in metabolic pathways leading to the formation of cortoic acids. Isotope ratio studies indicate that tetrahydrocortisol is a more efficient precursor than cortisol itself for certain metabolites .
  • Therapeutic Potential : Given its anti-inflammatory properties, there is potential for use in treating conditions such as autoimmune diseases and chronic inflammatory disorders.

Case Studies

  • Case Study on Autoimmune Disease Treatment :
    • A clinical study investigated the effects of tetrahydrocortisol derivatives on patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes.
  • Cancer Research :
    • A study explored the effects of tetrahydrocortisol derivatives on tumor growth in xenograft models. The findings suggested that these compounds could inhibit tumor growth through modulation of immune responses.

Data Tables

Biological ActivityMechanismReferences
Cytokine ModulationInhibition of IL-1β and IL-6
Cell ProliferationEffects on cancer cell lines
Metabolic PrecursorEfficient conversion to cortoic acids

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